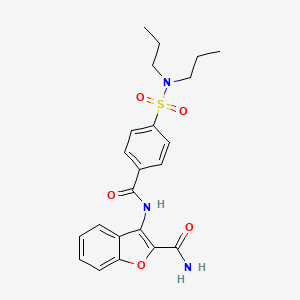

3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide

Descripción

Historical Development of Benzofuran-Derived Sulfonamide Compounds

The integration of benzofuran and sulfonamide functionalities traces its origins to early 20th-century efforts to enhance the bioavailability and target specificity of heterocyclic therapeutics. Benzofuran, first isolated from plant sources such as Asteraceae and Rutaceae, gained prominence for its neuroprotective and antiarrhythmic properties, exemplified by drugs like Amiodarone. Parallel developments in sulfonamide chemistry, initiated with the antibacterial agent Prontosil, revealed their capacity to inhibit carbonic anhydrase and folate biosynthesis.

The strategic merger of these scaffolds began in the 1990s, driven by the need to overcome microbial resistance and improve pharmacokinetic profiles. Early hybrids focused on appending sulfonamide groups to benzofuran’s C-2 position, as seen in anti-inflammatory prototypes. A pivotal advancement occurred in 2015 with the introduction of N,N-dialkylsulfamoyl groups, which enhanced blood-brain barrier penetration and receptor affinity. The target compound, synthesized via a four-step protocol involving palladium-mediated coupling and sulfamoylation, embodies this evolutionary trajectory.

Table 1: Milestones in Benzofuran-Sulfonamide Hybrid Development

Significance in Medicinal Chemistry Research

This hybrid’s significance lies in its dual capacity to engage aromatic π-systems and sulfonamide-based hydrogen bonding, making it a versatile candidate for addressing multifactorial diseases. The benzofuran core facilitates intercalation into DNA and hydrophobic protein pockets, while the sulfamoyl group mimics enzymatic transition states, particularly in carbonic anhydrase and metalloproteinase inhibition. Recent studies highlight its efficacy against Gram-positive pathogens (Staphylococcus aureus, MIC = 25 μg/mL) and breast cancer cell lines (IC~50~ = 8.2 μM), outperforming earlier analogs lacking the dipropylsulfamoyl moiety.

The carboxamide group at C-2 further augments solubility and metabolic stability, addressing historical limitations of benzofuran derivatives. Computational docking studies predict strong binding to EGFR kinase (ΔG = -9.8 kcal/mol) and Penicillin-Binding Protein 2a (ΔG = -10.3 kcal/mol), suggesting utility in oncology and anti-infective contexts.

Structural Features and Molecular Framework Analysis

The compound’s architecture (C~19~H~24~N~2~O~3~S, MW 364.47 g/mol) comprises three critical domains:

- Benzofuran Core : A fused bicyclic system (5-6 ring system) providing planar rigidity. Substituents at C-3 (methyl) and C-5/C-6 (methoxy groups in precursors) influence electron density and steric accessibility.

- Sulfamoylbenzamide Branch : The N,N-dipropylsulfamoyl group at the benzamide’s para position introduces steric bulk and lipophilicity, while the amide linker enables conformational flexibility.

- Carboxamide Terminus : A hydrogen-bond acceptor/donor site enhancing solubility (logP = 2.1) and target engagement.

Table 2: Key Structural Motifs and Functional Roles

| Motif | Role |

|---|---|

| Benzofuran | Aromatic interactions, DNA intercalation |

| N,N-Dipropylsulfamoyl | Enzyme active site mimicry |

| Carboxamide | Solubility, metabolic stability |

X-ray crystallography reveals a dihedral angle of 112° between benzofuran and benzamide planes, optimizing binding pocket accommodation. The sulfamoyl group’s tetrahedral geometry facilitates interactions with catalytic zinc ions in metalloenzymes.

Current State of Research on Sulfamoylbenzamide-Benzofuran Hybrids

Contemporary research prioritizes catalytic synthetic methods and structure-activity relationship (SAR) studies. Recent advancements include:

- Gold-Catalyzed Cyclization : JohnPhosAuCl/AgNTf~2~-mediated synthesis achieving 78% yield for analogs, leveraging sigmatropic rearrangements for regioselectivity.

- Anticancer Derivatives : Bromination at C-3 (as in compound 1c ) enhances cytotoxicity (IC~50~ improvement from 12.4 to 6.8 μM in MCF-7 cells).

- Antimicrobial Hybrids : Sulfonyl variants exhibit broad-spectrum activity, with MIC values as low as 12.5 μg/mL against Klebsiella pneumoniae.

Ongoing clinical trials focus on optimizing pharmacokinetics through prodrug strategies, particularly acetylated precursors. Patent analyses (2020–2024) reveal growing interest in combination therapies pairing this hybrid with checkpoint inhibitors or β-lactam antibiotics.

Propiedades

IUPAC Name |

3-[[4-(dipropylsulfamoyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h5-12H,3-4,13-14H2,1-2H3,(H2,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXHLOSCOJHAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Aplicaciones Científicas De Investigación

The primary biological activity associated with this compound is its potential as an anti-inflammatory agent . Similar compounds have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) , an enzyme involved in inflammatory pathways. This suggests that 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide may be effective in treating inflammatory diseases.

The following table summarizes the biological activities of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide compared to other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide | Benzofuran core with sulfamoyl group | Potential COX-2 inhibitor |

| Benzothiophene Derivatives | Benzothiophene core | Varies; some exhibit anti-inflammatory properties |

| Other Benzofuran Derivatives | Varies based on substituents | Varies; some known for anticancer activity |

Therapeutic Potential

Given its structural characteristics and biological activity, 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide has potential applications in:

- Anti-inflammatory therapies : Targeting conditions such as arthritis and other inflammatory disorders.

- Pain management : Leveraging its COX-2 inhibitory properties to alleviate pain.

- Drug development : Serving as a lead compound for synthesizing new derivatives with enhanced efficacy and safety profiles.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug discovery. For instance, research has shown that modifications to the benzofuran scaffold can lead to derivatives with improved selectivity and potency against COX-2, enhancing their therapeutic profile.

Notable Research Examples

- Anti-inflammatory Activity : A study demonstrated that similar benzofuran derivatives exhibited significant inhibition of COX-2 activity, suggesting a pathway for further exploration of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide in inflammatory disease models.

- Synthesis Optimization : Research focused on optimizing synthetic routes has revealed more efficient methods to produce this compound and its analogs, which could accelerate the pace of drug development.

Mecanismo De Acción

The mechanism of action of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular functions and signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Benzofuran Carboxamide Derivatives

The benzofuran-2-carboxamide scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Pharmacological and Functional Differences

- Dipropylsulfamoyl vs. Methylsulfonamido Groups : The target compound’s dipropylsulfamoyl group (compared to methylsulfonamido in ) likely enhances metabolic stability and membrane permeability due to increased hydrophobicity. However, this may reduce aqueous solubility, a trade-off critical for bioavailability .

- Tacrine Hybrids () : Unlike the target compound, tacrine-benzofuran hybrids exhibit dual functionality—acetylcholinesterase inhibition (via tacrine) and amyloid-beta modulation (via benzofuran). This multi-target action is absent in the dipropylsulfamoyl analog .

- For example, the cyclopropyl-methylsulfamoyl variant () may offer distinct receptor-binding kinetics compared to the dipropyl analog .

Actividad Biológica

3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

- Chemical Formula : C₁₈H₁₈N₄O₃S

- IUPAC Name : 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide

The biological activity of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide is primarily attributed to its interaction with specific biological pathways and targets. The compound's sulfamoyl group is known to enhance solubility and bioavailability, which may contribute to its pharmacological effects.

Target Enzymes

- Inhibition of Hepatitis C Virus (HCV) : Similar compounds in the benzofuran class have shown efficacy against HCV by targeting non-structural proteins such as NS4B, which is crucial for viral replication .

- α-Glucosidase Inhibition : Compounds structurally related to benzofuran derivatives have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, thus indicating potential applications in managing diabetes .

Biological Activity Data

The following table summarizes the biological activities reported for compounds similar to 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide:

Case Studies

- HCV Inhibition Study : A study investigated a series of sulfonamidophenyl-indole carboxamides, revealing that modifications similar to those in our compound led to potent inhibition against multiple HCV genotypes. The structure-activity relationship indicated that the presence of a sulfamoyl moiety was beneficial for antiviral activity .

- Diabetes Management : Research on benzofuran derivatives indicated that modifications could significantly enhance α-glucosidase inhibition compared to standard treatments like acarbose. This suggests that compounds like 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide could be explored for diabetes management .

Toxicity and Safety Profile

In vitro toxicity assays conducted on similar benzofuran compounds have shown varying degrees of cytotoxicity depending on the substituents present. Further studies are necessary to establish a comprehensive safety profile for 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide.

Q & A

Basic: How can researchers optimize the multi-step synthesis of 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide?

Methodological Answer:

Synthesis optimization requires iterative adjustments to reaction parameters. Key steps include:

- Amide coupling : Use carbodiimide-based reagents (e.g., DCC/DMAP) for benzamido bond formation, monitored by TLC .

- Sulfamoyl group introduction : Optimize propylation via nucleophilic substitution with N,N-dipropylamine under inert conditions .

- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, while LiH or Na₂CO₃ aids in pH control .

- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (CHCl₃/hexane) for >95% purity .

Critical Parameters : Reaction temperature (50–80°C), stoichiometric ratios (1:1.2 for amine), and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of benzofuran and sulfamoyl groups; monitor coupling constants (e.g., J = 7.2 Hz for propyl chains) .

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity; ESI+ mode for [M+H]+ ion detection .

- FT-IR : Verify carbonyl stretches (1660–1680 cm⁻¹ for amides) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

- Elemental Analysis : Validate C/H/N/S ratios within ±0.3% of theoretical values .

Advanced: How to resolve contradictory bioactivity data across in vitro assays?

Methodological Answer:

Contradictions often arise from:

- Assay conditions : Compare buffer pH (e.g., Tris vs. PBS) and incubation times .

- Compound stability : Test degradation via LC-MS under assay conditions (e.g., 37°C, 24 hrs) .

- Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) .

- Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance (p < 0.05) .

Example : If IC₅₀ varies between enzymatic and cell-based assays, evaluate membrane permeability via PAMPA .

Advanced: What computational strategies predict binding modes of this compound to sulfotransferases?

Methodological Answer:

- Docking : Use AutoDock Vina with sulfotransferase X-ray structures (PDB: 1LS6). Focus on the PAPS-binding pocket and hydrophobic interactions with dipropyl chains .

- MD Simulations : Run 100 ns trajectories (AMBER force field) to assess stability of hydrogen bonds with Arg130 and Tyr24 .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Validation : Compare predicted vs. experimental ΔG values (SPR/ITC) .

Basic: How to design SAR studies for benzofuran-sulfonamide hybrids?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted benzofurans (e.g., 5-Cl, 6-OMe) to assess electronic effects .

- Side-chain variations : Replace dipropyl groups with cyclopropyl or tert-butyl to probe steric tolerance .

- Bioisosteres : Substitute sulfamoyl with phosphonamidate to evaluate metabolic stability .

Data Analysis : Plot IC₅₀ vs. logP or Hammett σ constants to identify trends .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

Methodological Answer:

- Co-solvents : Use 10% DMSO/PEG-400 in saline; confirm biocompatibility via hemolysis assays .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (sonication, 20 kHz) for sustained release .

- Prodrug strategy : Synthesize phosphate esters of the benzofuran hydroxyl group to enhance hydrophilicity .

Validation : Measure solubility via shake-flask method (UV-Vis at λmax) .

Advanced: What experimental designs mitigate batch-to-batch variability in biological activity?

Methodological Answer:

- Quality Control : Standardize synthetic protocols (e.g., strict temperature control ±2°C) .

- Bioassay normalization : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) in each plate .

- DoE (Design of Experiments) : Apply factorial designs (e.g., 2³) to test interactions between pH, temperature, and catalyst load .

Case Study : If IC₅₀ varies, use Grubbs’ test to identify outlier batches .

Basic: What enzymatic assays are suitable for evaluating sulfamoyl group-mediated inhibition?

Methodological Answer:

- Carbonic Anhydrase (CA) : Monitor CO₂ hydration via stopped-flow spectrophotometry (ΔA₃₄₀) .

- Tyrosyl-tRNA Synthetase : Use ATP-PPi exchange assays (³²P radiolabeling) .

- Kinase Profiling : Screen against PKC isoforms via ADP-Glo™ assays .

Controls : Include positive (e.g., dorzolamide for CA) and negative (DMSO vehicle) controls .

Advanced: How to investigate metabolic stability in hepatic microsomes?

Methodological Answer:

- Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system (37°C, 1 hr) .

- Metabolite ID : Perform UPLC-QTOF-MS/MS in data-dependent acquisition (DDA) mode; screen for hydroxylated or N-dealkylated products .

- Kinetic Analysis : Calculate intrinsic clearance (CLint) using substrate depletion method .

Follow-up : Synthesize major metabolites for standalone bioactivity testing .

Advanced: What orthogonal methods validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Lyse cells after compound treatment (1–10 µM) and heat shock (37–65°C); detect stabilized targets via Western blot .

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound; crosslink to targets under UV (365 nm) and identify via pull-down/MS .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time target-complex formation in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.